molecular formula C15H11NO2 B1582838 2,4-Diphenyl-1,3-oxazol-5(4h)-one CAS No. 28687-81-2

2,4-Diphenyl-1,3-oxazol-5(4h)-one

Cat. No. B1582838
CAS RN: 28687-81-2
M. Wt: 237.25 g/mol
InChI Key: IEJPPSMHUUQABK-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1,3-oxazol-5(4h)-one, also known as DPO, is a heterocyclic organic compound with a molecular formula of C15H11NO2. It is a white crystalline solid that is soluble in organic solvents such as acetone and chloroform. DPO has been extensively studied for its potential applications in organic synthesis and as a fluorescent probe in biological research.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of 2,4-Diphenyl-1,3-oxazol-5(4H)-one derivatives is in corrosion inhibition. A study has demonstrated that certain derivatives, such as 4H-triazole derivatives, are effective in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These derivatives show high inhibitive efficiency, which is influenced by the type and nature of the substituents in the molecule. Their effectiveness as mixed-type inhibitors and adherence to the Langmuir isotherm model for adsorption on steel surfaces have been highlighted (Bentiss et al., 2007).

Luminescence Properties

Another area of research focuses on the luminescence properties of related compounds, such as 2,5-diphenyl-1,3-oxazole. These properties are notably influenced by medium acidity, showcasing variations in spectral parameters due to acid-base equilibria in different states. This has implications for understanding the solvation and basicity constants of these compounds (Trifonov, Rtishchev, & Ostrovskii, 1996).

Biological Evaluations

The reaction of 2-phenyl-5-(4H)-oxazolone with various compounds has been studied, leading to the creation of derivatives with potential biological relevance. This includes the investigation of active phosphacumulene and stabilized alkylidenephosphoranes towards 5-(4H)-oxazolones, resulting in new compounds with potential biological applications (Boulos, Arsanious, & Ewies, 2009).

Catalytic Activity

In the field of catalysis, studies have explored the use of oxazol-5-(4H)-one compounds. For instance, aluminum complexes of triaza framework ligands, including those derived from 2,4-diphenyl-1,3-oxazolines, have been synthesized and characterized for their catalytic activity in polymerization processes, such as the polymerization of ε-caprolactone (Bakthavachalam & Reddy, 2013).

Safety And Hazards

While there is mention of safety information related to “(2,4-diphenyl-1,3-oxazol-5-yl) acetate”, it’s unclear if this is directly applicable to "2,4-Diphenyl-1,3-oxazol-5(4h)-one" .

properties

IUPAC Name

2,4-diphenyl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJPPSMHUUQABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80278806
Record name 2,4-Diphenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-1,3-oxazol-5(4h)-one

CAS RN

28687-81-2
Record name 28687-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diphenyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80278806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com
D Obrecht, U Bohdal, C Broger, D Bur… - Helvetica chimica …, 1995 - Wiley Online Library
This work describes L‐phenylalanine cyclohexylamide (5c) as a simple, cheap, and powerful chiral auxiliary for the synthesis of a series of optically pure α,α‐disubstituted (R)‐ and (S)‐…
Number of citations: 93 onlinelibrary.wiley.com

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